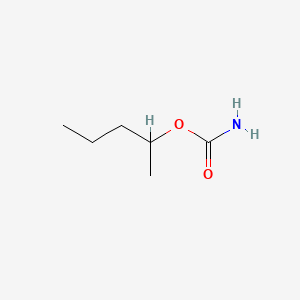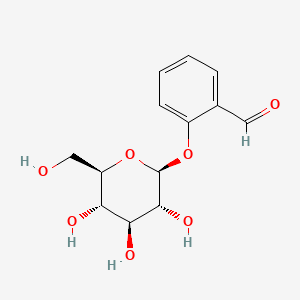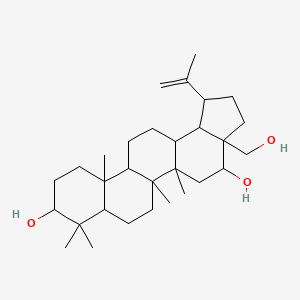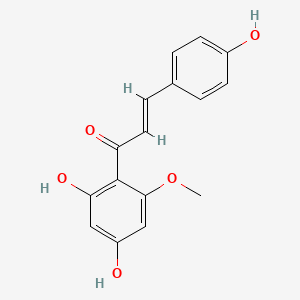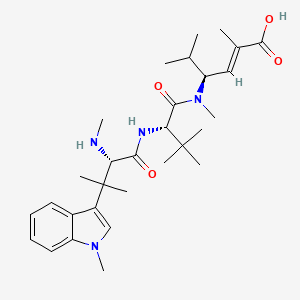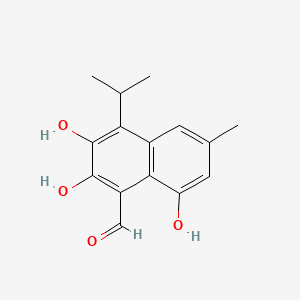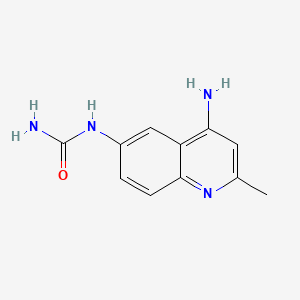
ユグロン
概要
説明
ユグロン、別名5-ヒドロキシ-1,4-ナフタレンジオンは、分子式C10H6O3を持つ天然に存在するフェノール性化合物です。主にクルミ科植物、特にブラックウォールナット(Juglans nigra)の葉、根、殻、樹皮に見られます。 ユグロンは、そのアレロパシー特性、つまり周囲の植物の生育を阻害する能力で知られています .
2. 製法
合成経路と反応条件: ユグロンは様々な方法で合成することができます。一般的な方法の1つは、酸化銀や過マンガン酸カリウムなどの試薬を用いた1,5-ジヒドロキシナフタレンの酸化です。 別の方法は、2-ヒドロキシ-1,4-ナフトキノンの環化です .
工業生産方法: ユグロンの工業的な抽出には、植物材料からマイクロ波支援抽出(MAE)または超音波支援抽出(UAE)を使用することがよくあります。 例えば、超音波とマイクロ波を組み合わせた方法が、クルミの緑色の外皮(Juglans nigra)からユグロンを抽出するために使用されており、溶媒の種類、溶媒と試料の比率、超音波出力、マイクロ波出力などの条件が最適化されています .
科学的研究の応用
ユグロンは、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、また繊維やインクの染料として使用されます.
生物学: 植物の生育に対するそのアレロパシー効果と、植物の防御機構における役割について研究されています.
作用機序
ユグロンは、代謝機能に必要な特定の酵素を阻害することによって効果を発揮します。植物のミトコンドリア呼吸と光合成を阻害します。 癌細胞では、ユグロンは、酸化還元サイクリングやグルタチオン(GSH)との反応などのメカニズムを通じて細胞死を誘導し、酸化ストレスとフェロプトーシスを引き起こします .
生化学分析
Biochemical Properties
Juglone functions as an allelochemical when released from trees in the walnut family into the rhizosphere . It has been isolated from several Juglandaceae members . Juglone is excreted from roots and exuded from litterfall in its reduced form, hydrojuglone .
Cellular Effects
Juglone induces reactive oxygen species production and calcium accumulation . It also causes significant DNA and chromosome damage in the genome of insect hemocytes . Increase in MDA levels and DNA damage indicate that juglone-dependent oxidative stress occurs in the larval body .
Molecular Mechanism
It is known to induce oxidative stress and genotoxic stress .
Dosage Effects in Animal Models
The effects of juglone vary with different dosages in animal models . Juglone expressed changes in antioxidant enzyme activities and induced lipid peroxidation in a concentration-dependent manner .
準備方法
Synthetic Routes and Reaction Conditions: Juglone can be synthesized through various methods. One common method involves the oxidation of 1,5-dihydroxynaphthalene using reagents such as silver oxide or potassium permanganate. Another method involves the cyclization of 2-hydroxy-1,4-naphthoquinone .
Industrial Production Methods: Industrial extraction of juglone often involves the use of microwave-assisted extraction (MAE) or ultrasonic-assisted extraction (UAE) from plant materials. For instance, a combined ultrasonic and microwave method has been employed to extract juglone from walnut green husk (Juglans nigra), optimizing conditions such as solvent type, solvent-to-sample ratio, ultrasonic power, and microwave power .
化学反応の分析
反応の種類: ユグロンは、次のような様々な化学反応を起こします。
酸化: ユグロンは、酸化されてヒドロキシユグロンを生成します。
還元: ユグロンの還元によりヒドロユグロンが生成され、これはクルミの植物中に見られる化合物です。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや酸化銀などの試薬。
還元: 水素化ホウ素ナトリウムや触媒存在下での水素ガスなどの試薬。
主要な生成物:
酸化: ヒドロキシユグロン。
還元: ヒドロユグロン。
類似化合物との比較
ユグロンは、ローソン(2-ヒドロキシ-1,4-ナフトキノン)やプランバギン(5-ヒドロキシ-2-メチル-1,4-ナフトキノン)などの他のナフトキノンと構造的に似ています。 ユグロンは、その強いアレロパシー特性と、クルミ科植物に特異的に存在することによって、ユニークです .
類似化合物:
ローソン: ヘナの葉に含まれ、染料として使用されます。
プランバギン: Plumbago属の根に含まれ、抗がん作用で知られています.
ユグロンのアレロパシー効果、多様な化学反応性、そして潜在的な治療応用のユニークな組み合わせにより、ユグロンは様々な研究分野において注目を集める化合物となっています。
特性
IUPAC Name |
5-hydroxynaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPYUDDGWXQXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0031504 | |
| Record name | Juglone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0031504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Juglone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
481-39-0 | |
| Record name | Juglone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Juglone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | juglone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | juglone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Juglone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0031504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JUGLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Q80SK9L6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Juglone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 °C | |
| Record name | Juglone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



